molecular formula C26H28N2O3 B13849957 (R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide

(R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide

Cat. No.: B13849957
M. Wt: 416.5 g/mol
InChI Key: ZMOMARTZQKBJQI-XMMPIXPASA-N
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Description

®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a formyl group, and a nitrous amide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multiple steps. The initial step often includes the formation of the benzyloxy group through a reaction between benzyl alcohol and a suitable phenyl derivative. The formyl group is introduced via a formylation reaction, commonly using reagents such as formic acid or formyl chloride. The final step involves the formation of the nitrous amide group, which can be achieved through a reaction with nitrous acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrous amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formyl and nitrous amide groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural arrangement allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(3R)-3-(5-formyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide

InChI

InChI=1S/C26H28N2O3/c1-20(2)28(27-30)16-15-24(23-11-7-4-8-12-23)25-17-22(18-29)13-14-26(25)31-19-21-9-5-3-6-10-21/h3-14,17-18,20,24H,15-16,19H2,1-2H3/t24-/m1/s1

InChI Key

ZMOMARTZQKBJQI-XMMPIXPASA-N

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O

Origin of Product

United States

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